6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate
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Overview
Description
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a synthetic organic compound belonging to the coumarin family. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its chromen-2-one core structure, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with 4-methoxybenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. The final product is typically purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Similar structure but with a chlorine atom instead of a methoxy group.
6-nitro-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate: Similar structure but with a nitro group instead of a chlorine atom.
Uniqueness
6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methoxy groups enhances its reactivity and potential biological activities compared to other similar compounds .
Properties
IUPAC Name |
(6-chloro-4-methyl-2-oxochromen-7-yl) 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO5/c1-10-7-17(20)23-15-9-16(14(19)8-13(10)15)24-18(21)11-3-5-12(22-2)6-4-11/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHPNURHZZGKJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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